N-(2,3-Dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-(2,3-Dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an indane moiety with a piperidine ring, linked through a propynyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via alkylation reactions using propargyl halides in the presence of a base.
Piperidine Ring Formation: The piperidine ring is often constructed through cyclization reactions involving appropriate amine precursors.
Amide Bond Formation: The final step involves coupling the indane and piperidine moieties through an amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of alkynes to alkanes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Pharmacology: The compound can be studied for its potential effects on various biological pathways, including neurotransmitter systems.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The indane moiety could facilitate binding to hydrophobic pockets, while the piperidine ring might interact with polar or charged regions of the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Shares the indane moiety but lacks the propynyl and piperidine groups.
1-Propynylpiperidine-4-carboxamide: Contains the piperidine and propynyl groups but lacks the indane moiety.
Uniqueness
N-(2,3-Dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to its combination of an indane moiety with a piperidine ring and a propynyl linker. This structural combination is not commonly found in other compounds, providing unique chemical and biological properties.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-10-20-11-8-15(9-12-20)18(21)19-17-7-6-14-4-3-5-16(14)13-17/h1,6-7,13,15H,3-5,8-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQDVARBNUBUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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